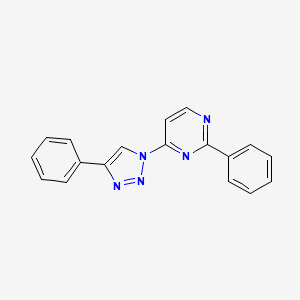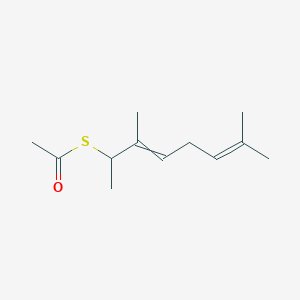
Acetic acid;pentadec-14-en-11-yne-1,13-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;pentadec-14-en-11-yne-1,13-diol is a chemical compound that combines the properties of acetic acid and pentadec-14-en-11-yne-1,13-diol. This compound is notable for its unique structure, which includes both an alkyne and an alkene functional group, as well as hydroxyl groups. These features make it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentadec-14-en-11-yne-1,13-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pentadec-14-en-11-yne and acetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperatures to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as distillation or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing methods. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;pentadec-14-en-11-yne-1,13-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acid chlorides and alcohols are commonly used reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
Applications De Recherche Scientifique
Acetic acid;pentadec-14-en-11-yne-1,13-diol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which acetic acid;pentadec-14-en-11-yne-1,13-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, while the alkyne and alkene groups can participate in addition reactions. These interactions can modulate biological pathways and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentadec-14-en-11-yne-1,13-diol: Shares the same core structure but lacks the acetic acid component.
Acetic acid;pentadec-14-en-11-yne-1,13-diol (2/1): A variant with a different stoichiometric ratio of acetic acid.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
89329-66-8 |
|---|---|
Formule moléculaire |
C19H34O6 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
acetic acid;pentadec-14-en-11-yne-1,13-diol |
InChI |
InChI=1S/C15H26O2.2C2H4O2/c1-2-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16;2*1-2(3)4/h2,15-17H,1,3-10,12,14H2;2*1H3,(H,3,4) |
Clé InChI |
HBGUCVDDUHDSKW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C=CC(C#CCCCCCCCCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene](/img/structure/B14390394.png)
![2-[(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14390397.png)
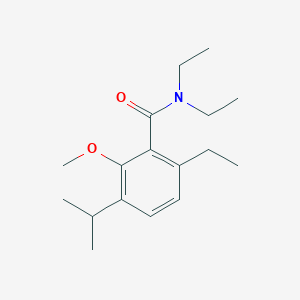
![6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14390402.png)
![2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol](/img/structure/B14390423.png)

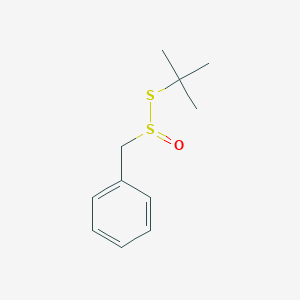
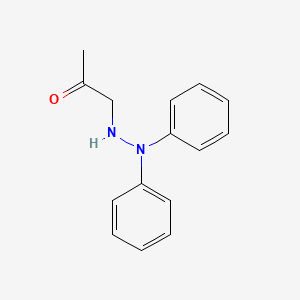
![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)

